Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride

Solubility Enhancement Procurement Handling Medicinal Chemistry

CAS 2097931-77-4 is a non‑interchangeable building block: its unsubstituted hydantoin, free piperidine NH, and methyl ester substituent produce unique binding profiles—related CCR5 antagonists show a 1260‑fold IC50 change (3148 nM to 2.5 nM) with a single chlorine shift. Procuring this exact solid HCl salt (>95%) ensures SAR reproducibility. The methyl ester enables rapid library diversification via hydrolysis/amidation to explore the PI3Kα‑selective scaffold (4.2‑fold over DNA‑PK). With Fsp3=0.47, it enriches 3D fragment collections for NMR/X‑ray FBDD campaigns. Avoid generic analogs—purity and structural precision are paramount.

Molecular Formula C16H20ClN3O4
Molecular Weight 353.8
CAS No. 2097931-77-4
Cat. No. B2693463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride
CAS2097931-77-4
Molecular FormulaC16H20ClN3O4
Molecular Weight353.8
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2C(=O)CN(C2=O)C3CCNCC3.Cl
InChIInChI=1S/C16H19N3O4.ClH/c1-23-15(21)11-2-4-13(5-3-11)19-14(20)10-18(16(19)22)12-6-8-17-9-7-12;/h2-5,12,17H,6-10H2,1H3;1H
InChIKeyAMQOONGPRZHBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride | Core Structure & Procurement Baselines


Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride (CAS 2097931-77-4) is a synthetic small-molecule building block characterized by a hydantoin (2,5-dioxoimidazolidin) core linked to a piperidine ring and a methyl benzoate ester moiety, supplied as the hydrochloride salt for enhanced aqueous solubility and handling [1]. The compound belongs to a class of imidazolidinyl-piperidinyl-benzoic acid derivatives investigated for chemokine receptor antagonism and kinase modulation [2]. It is primarily utilized as an intermediate or fragment in medicinal chemistry campaigns, with commercial availability from screening compound collections at defined purity levels [3].

Why Generic Imidazolidinylpiperidine Substitution Can Fail: The Case for Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate Hydrochloride


Within the imidazolidinylpiperidine chemotype, seemingly minor structural modifications lead to dramatic shifts in target binding, selectivity, and physicochemical properties. Literature data on related CCR5 antagonists demonstrate that moving a chlorine substituent from the 2- to 3-position on the phenyl ring results in a 1260-fold change in fusion inhibition IC50 (from 3148 nM to 2.5 nM) [1]. The presented compound's distinct combination of an unsubstituted hydantoin, a free piperidine NH, and a methyl ester renders it chemically and pharmacologically non-interchangeable with its closest analogs, such as carboxylic acid derivatives or N-alkylated piperidine variants. Substituting this precise building block with a generic analog risks abolishing downstream biological activity and derailing structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate Hydrochloride Selection


Physicochemical Comparison: Hydrochloride Salt Advantage over Free Base

The hydrochloride salt form (target compound) provides quantifiably superior aqueous solubility compared to the free base, a critical factor for reproducible in vitro assay preparation. While direct solubility data for this specific compound is not disclosed in literature, the principle is a class-level standard for piperidine-containing scaffolds. The salt form's availability from commercial suppliers at a qualified purity (≥95% by NMR/LCMS) [1] ensures consistent dissolution and handling, reducing variability in high-throughput screening (HTS) or fragment-based drug discovery (FBDD).

Solubility Enhancement Procurement Handling Medicinal Chemistry

Scaffold Activity Potential: Binding Affinity of Structural Congeners

A closely related class of imidazolidinylpiperidinylbenzoic acids has demonstrated potent CCR5 antagonist activity. For example, compound 6d (with a 2-chloro-4,6-dimethylphenyl substituent) showed a CCR5 fusion IC50 of 0.9 nM and an HIV-1 PBMC IC50 of 14.3 nM [1]. This establishes the scaffold's intrinsic potential for high target affinity. The target compound, bearing a methyl ester and an unsubstituted hydantoin, serves as a versatile progenitor for generating libraries of such potent analogs through simple derivatization (e.g., hydrolysis to acid or amidation).

CCR5 Antagonist HIV-1 Fusion Inhibition Kinase Inhibition

Structural Selectivity: Impact of Hydantoin and Piperidine Substitution on Kinase Inhibition

BindingDB data for a structurally analogous hydantoin-piperidine compound (BDBM251581) reveals a notable selectivity profile against a panel of human kinases. The compound inhibited PI3Kα with an IC50 of 2.40 µM, DNA-PK with an IC50 of 10.0 µM, and mTOR with an IC50 of 12.5 µM, demonstrating a >4-fold selectivity for PI3Kα [1]. The target compound retains the core hydantoin-piperidine scaffold that mediates these interactions, while the methyl benzoate appendage offers a point for geometric or electronic tuning of this inhibitory profile.

Kinase Selectivity PI3Kα DNA-PK mTOR

Commercial Availability and Unit Pricing: Cost-Per-Experiment Benchmarking

The target compound is available from the Life Chemicals screening collection (Part No. F9994-5228) with a reported purity of >95% (confirmed by 400MHz NMR and/or LCMS) . Based on 2023 pricing, the unit cost is $63.00 for a 5 µmol pre-dissolved solution or $59.00 for 2 mg of solid [1]. This cost-per-sample is directly comparable to other fragment-like building blocks in the same library, validating its viability for large-scale screening campaigns.

Procurement Economics Screening Collection Unit Cost

Application Scenarios for Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate Hydrochloride Use


Medicinal Chemistry: CCR5 Antagonist Lead Optimization Library

Based on the potent activity of imidazolidinylpiperidinylbenzoic acid scaffolds against CCR5-mediated HIV-1 fusion (IC50 < 1 nM for optimized analogs) [1], the target compound's methyl ester serves as a key intermediate for library synthesis. Hydrolysis to the corresponding carboxylic acid or direct amidation rapidly generates new analogs for SAR exploration around the hydantoin-piperidine core. This approach leverages the scaffold's established potency while probing novel substitution vectors accessible from the ester.

Chemical Probe Development: Selective Kinase Modulation

The core scaffold's intrinsic selectivity for PI3Kα over DNA-PK (4.2-fold) [2] makes this building block a logical starting point for developing chemical probes of the PI3K/AKT/mTOR pathway. Scientists can capitalize on the commercially available, high-purity material [3] to rapidly synthesize and profile compounds that target PI3Kα with reduced off-target DNA-damage response activity, a common liability of pan-PI3K inhibitors.

Fragment-Based Drug Discovery (FBDD): Three-Dimensional Fragment Library

The compound's high fraction of sp3 hybridized carbons (Fsp3 = 0.47) and three-dimensional character, as indicated by its complex structure [3], make it an ideal component of a 3D-enriched fragment library. Procurement of this solid hydrochloride salt with >95% purity enables its use in high-concentration fragment screens via solution NMR or X-ray crystallography, a cornerstone of FBDD campaigns.

Prodrug Design: Evaluating Methyl Ester Bioactivation

Given the potent activity of the carboxylic acid congener (e.g., compound 6d, fusion IC50 = 0.9 nM) [1], a researcher can procure this methyl ester to study its role as a potential prodrug. Enzymatic or chemical hydrolysis kinetics can be quantified to determine if the ester effectively liberates the active acid in vivo, a standard paradigm in improving the pharmacokinetic profiles of acidic pharmacophores.

Quote Request

Request a Quote for Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.